10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
The compound 10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one (CAS No. 374693-73-9) is a complex heterocyclic molecule with a tricyclic core comprising fused thia-diazatricyclo rings. Its molecular formula is C₂₅H₂₅N₃O₃S₂, and it has a molecular weight of 479.6143 g/mol . The structure features a furan-2-ylmethyl-substituted pyrrole moiety linked via a sulfanyl-oxoethyl group to the tricyclic system, with an allyl (prop-2-en-1-yl) substituent at position 11. This compound is commercially available as a research chemical, highlighting its relevance in synthetic and pharmacological studies .
Properties
Molecular Formula |
C25H25N3O3S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
10-[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-10-27-24(30)22-18-8-5-9-21(18)33-23(22)26-25(27)32-14-20(29)19-12-15(2)28(16(19)3)13-17-7-6-11-31-17/h4,6-7,11-12H,1,5,8-10,13-14H2,2-3H3 |
InChI Key |
YNBDWPHGKABVES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan-2-ylmethanethiol, which can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid . Subsequent steps involve the formation of the pyrrole and thia-diazatricyclo structures under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the furan and pyrrole rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the furan and pyrrole rings can interact with enzymes and receptors in the body, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor of certain enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound belongs to a class of tricyclic thia-diazatricyclo derivatives with variable substituents. Two closely related analogs are discussed below, emphasizing substituent-driven differences in properties:
Analog 1: 10-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one
- Substituent Differences :
- Replaces the furan-2-ylmethyl group on the pyrrole ring with a 4-methylphenyl moiety.
- Retains the allyl group at position 11.
- Electron-donating methyl groups on the phenyl ring could modulate reactivity in catalytic or biological systems .
Analog 2: 2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- Substituent Differences :
- Replaces the allyl group at position 11 with an ethyl group.
- Substitutes the furan-2-ylmethyl on the pyrrole with a 2-methoxyethyl chain.
- The methoxyethyl chain introduces polarity, which may enhance aqueous solubility relative to the furan-based analog .
Comparative Data Table
Research Findings and Implications
Structural Analysis
- Crystallography : The structural determination of such tricyclic compounds typically employs SHELXL , a widely used refinement tool for small-molecule crystallography. Substituent variations influence crystal packing and stability, as observed in analogous systems .
- Electronic Effects : The furan ring in the target compound introduces electron-withdrawing characteristics, whereas the phenyl (Analog 1) and methoxyethyl (Analog 2) groups provide electron-donating effects. These differences may affect redox behavior or binding affinity in biological targets.
Hypothetical Bioactivity
- While direct bioactivity data for the target compound is unavailable, structurally related tricyclic systems are explored in oncology (e.g., ferroptosis induction in oral squamous cell carcinoma ).
- Analog 1’s phenyl group aligns with lipophilic pharmacophores in kinase inhibitors, while Analog 2’s polar methoxyethyl chain could favor solubility in hydrophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
